molecular formula C17H12F3N5S2 B2734556 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 672951-24-5

2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No.: B2734556
CAS No.: 672951-24-5
M. Wt: 407.43
InChI Key: HHBZCFGIIYGFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes several functional groups, such as a 1,2,4-triazole ring, a pyridine ring, and a thieno[3,2-b]pyridine ring . These types of compounds are often used in medicinal chemistry and pharmaceutical research due to their potential biological activities .

Scientific Research Applications

Synthesis and Characterization

Research has been dedicated to the synthesis and characterization of compounds related to the given chemical structure, focusing on the development of novel triazoles and their derivatives. Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, highlighting the potential medicinal applications of such compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). This study emphasizes the diverse reactivity and utility of triazole compounds in creating bioactive molecules.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives, including those structurally related to the query compound, have been extensively studied. The aforementioned work by Bayrak et al. reported that the newly synthesized compounds showed good or moderate antimicrobial activity, suggesting their potential as antimicrobial agents. This indicates a broad interest in the development of triazole-based compounds for pharmaceutical applications.

Molecular Interactions and Properties

Further research into compounds with similar structural motifs has focused on understanding their molecular interactions, such as the study by Cook et al. (2015), which investigated the spin-crossover and crystallographic phase changes in iron(II) complexes of sulfanyl-, sulfinyl-, and sulfonyl-dipyrazolylpyridine ligands (Cook, Kulmaczewski, Barrett, & Halcrow, 2015). This research provides insights into the electronic and structural properties of such complexes, contributing to the understanding of their potential applications in materials science and catalysis.

Fluorescence Properties

Yokota et al. (2012) synthesized new fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine structure, analyzing their solid-state fluorescence properties (Yokota, Hagimori, Mizuyama, Nishimura, Fujito, Shigemitsu, & Tominaga, 2012). The study demonstrated the potential of such compounds for applications in optical materials and sensing technologies, highlighting the importance of structural motifs similar to the query compound in designing new functional materials.

Surface Activity and Antimicrobial Evaluation

El-Sayed (2006) explored the synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives, presenting a case for the synthesis of biologically active heterocycles with potential surface activity (El-Sayed, 2006). This research underscores the multifaceted applications of triazole and pyridine derivatives in both the development of antimicrobial agents and the exploration of surface-active properties.

Safety and Hazards

While the specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Properties

IUPAC Name

2-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5S2/c1-25-15(23-24-16(25)26-2)14-12(9-4-3-5-21-7-9)13-11(27-14)6-10(8-22-13)17(18,19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBZCFGIIYGFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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